
4/'-O-Methylstephavanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-Methylstephavanine is an alkaloid compound isolated from the roots of Stephania abyssinica, a plant belonging to the Menispermaceae family . This compound is part of a larger group of bisbenzylisoquinoline alkaloids, which are known for their diverse pharmacological activities . The genus Stephania has been traditionally used in various medicinal applications across Africa and Asia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4’-O-Methylstephavanine typically involves the extraction of the compound from the roots of Stephania abyssinica using ethanol (EtOH) as a solvent . The extraction process is followed by purification steps, which may include chromatography techniques to isolate the desired alkaloid.
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture techniques, could potentially be explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4’-O-Methylstephavanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4’-O-Methylstephavanine has several scientific research applications, including:
Chemistry: It is studied for its unique chemical structure and reactivity.
Industry: It may have applications in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4’-O-Methylstephavanine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors . Further research is needed to fully elucidate the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
4’-O-Methylstephavanine can be compared with other bisbenzylisoquinoline alkaloids, such as:
Stephavanine: Another alkaloid from Stephania abyssinica with similar pharmacological properties.
Tetrandrine: An alkaloid from Radix stephania tetrandra known for its antioxidant and anti-inflammatory activities.
Isotetrandrine: An alkaloid with similar chemical structure and biological activities.
The uniqueness of 4’-O-Methylstephavanine lies in its specific chemical modifications, such as the presence of a methoxy group, which may contribute to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
152013-83-7 |
|---|---|
Molekularformel |
C27H29NO9 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1 |
InChI-Schlüssel |
FQTGWQFUPQBOJP-UHPCZMERSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
Synonyme |
4'-O-methyl-stephavanine 4'-O-methylstephavanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



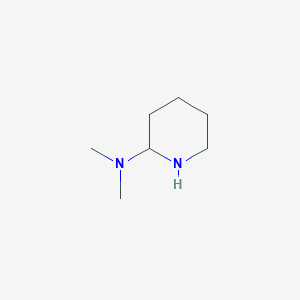
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
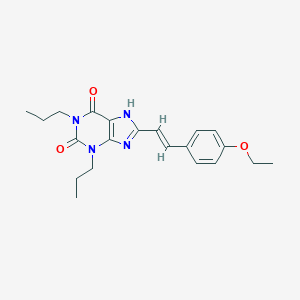

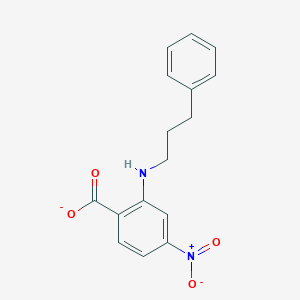

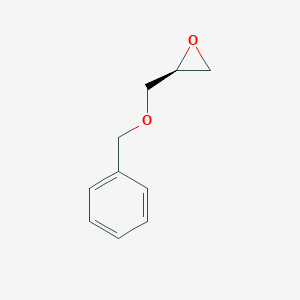

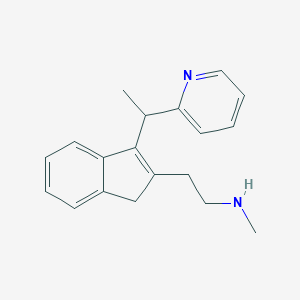
![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
